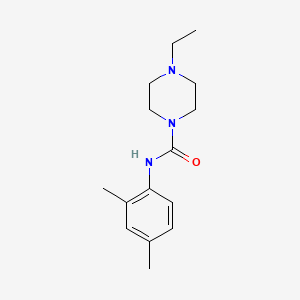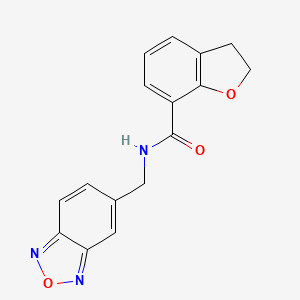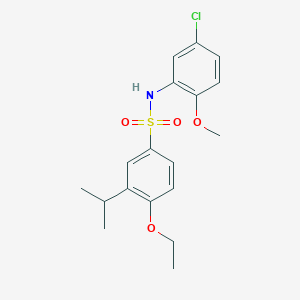
1,3-diphenyl-3-(1H-1,2,4-triazol-1-yl)-2-propen-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-diphenyl-3-(1H-1,2,4-triazol-1-yl)-2-propen-1-one, also known as DPTP, is a chemical compound with potential applications in scientific research. It is a yellowish crystalline powder that has been synthesized using various methods and has shown promising results in various studies.
Mécanisme D'action
The mechanism of action of 1,3-diphenyl-3-(1H-1,2,4-triazol-1-yl)-2-propen-1-one is not fully understood, but it is believed to involve the inhibition of PTP1B. PTP1B is an enzyme that regulates insulin signaling and glucose homeostasis, and its inhibition can improve insulin sensitivity and glucose uptake. This compound has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. Additionally, this compound has been shown to induce apoptosis in cancer cells by activating the caspase-3 pathway.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the concentration and duration of exposure. In vitro studies have shown that this compound can inhibit the activity of PTP1B and COX-2, as well as induce apoptosis in cancer cells. Moreover, this compound has been shown to increase the production of reactive oxygen species (ROS) in cells, which can lead to oxidative stress and cell death. In vivo studies have shown that this compound can reduce inflammation and tumor growth in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
1,3-diphenyl-3-(1H-1,2,4-triazol-1-yl)-2-propen-1-one has several advantages for lab experiments, including its high yield and purity, as well as its potential applications in various fields of research. However, this compound also has some limitations, such as its potential toxicity and limited solubility in water. Moreover, the mechanism of action of this compound is not fully understood, which limits its potential applications in some fields of research.
Orientations Futures
There are several future directions for research on 1,3-diphenyl-3-(1H-1,2,4-triazol-1-yl)-2-propen-1-one, including:
1. Further studies on the mechanism of action of this compound, particularly its interactions with PTP1B and COX-2.
2. Studies on the potential applications of this compound in the treatment of type 2 diabetes and obesity, as well as other metabolic disorders.
3. Studies on the potential applications of this compound as a fluorescent probe for the detection of nitric oxide in cells and tissues.
4. Studies on the potential applications of this compound in the development of new anti-inflammatory and anti-tumor drugs.
5. Studies on the potential toxicity and safety of this compound in animal models and humans.
Conclusion:
In conclusion, this compound is a chemical compound with potential applications in scientific research, particularly in the field of medicinal chemistry. It can be synthesized using various methods and has shown promising results in various studies. This compound has been studied for its anti-inflammatory, anti-tumor, and anti-microbial properties, as well as its potential as an inhibitor of PTP1B and a fluorescent probe for the detection of nitric oxide. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields of research.
Méthodes De Synthèse
1,3-diphenyl-3-(1H-1,2,4-triazol-1-yl)-2-propen-1-one can be synthesized using various methods, including the reaction between 1-phenyl-1H-1,2,4-triazole-3-carboxaldehyde and 1,3-diphenylprop-2-en-1-one in the presence of a base. Another method involves the reaction between 1-phenyl-1H-1,2,4-triazole-3-carboxaldehyde and 1,3-diphenyl-2-propen-1-one in the presence of a catalyst. Both methods have shown high yield and purity of this compound.
Applications De Recherche Scientifique
1,3-diphenyl-3-(1H-1,2,4-triazol-1-yl)-2-propen-1-one has shown potential applications in scientific research, particularly in the field of medicinal chemistry. It has been studied for its anti-inflammatory, anti-tumor, and anti-microbial properties. This compound has also been studied as an inhibitor of protein tyrosine phosphatase 1B (PTP1B), which is a potential target for the treatment of type 2 diabetes and obesity. Moreover, this compound has been studied as a fluorescent probe for the detection of nitric oxide, a signaling molecule involved in various physiological processes.
Propriétés
IUPAC Name |
(Z)-1,3-diphenyl-3-(1,2,4-triazol-1-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O/c21-17(15-9-5-2-6-10-15)11-16(20-13-18-12-19-20)14-7-3-1-4-8-14/h1-13H/b16-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVIZZCYKCQXXIQ-WJDWOHSUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=CC(=O)C2=CC=CC=C2)N3C=NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C/C(=O)C2=CC=CC=C2)/N3C=NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-methyl-1-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)-N-[3-(trifluoromethyl)benzyl]methanamine dihydrochloride](/img/structure/B5289182.png)
![1-[3-(2,4-dichlorophenyl)acryloyl]-1H-pyrazole](/img/structure/B5289187.png)
![3-(3-chlorophenyl)-7-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B5289195.png)
![3-[3-(1-oxa-8-azaspiro[4.5]dec-8-yl)-3-oxopropyl]-2-quinoxalinol](/img/structure/B5289201.png)


![N-ethyl-2-phenoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5289234.png)


![N-methyl-4-[(1R*,2R*,6S*,7S*)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-4-ylsulfonyl]-2-thiophenecarboxamide](/img/structure/B5289276.png)
![N-[(2-ethyl-5-fluoro-3-methyl-1H-indol-7-yl)methyl]-2-(1H-1,2,4-triazol-1-yl)propanamide](/img/structure/B5289277.png)

![3-[2-(2,6-difluorophenyl)ethyl]-1-[(1-methyl-4-piperidinyl)carbonyl]piperidine](/img/structure/B5289291.png)
![6-{[2-(3,4-dichlorophenyl)morpholin-4-yl]carbonyl}quinoline](/img/structure/B5289294.png)
